Palmitic acid-13C16

Mass Spectrometry Lipidomics Quantitative Analysis

Palmitic acid-13C16 (U-[13C16]-palmitate) is the definitive internal standard for LC-MS/MS or GC-MS palmitic acid quantification. Uniform 13C16 labeling provides a clean M+16 mass shift with complete co-elution and identical ionization to the target analyte—avoiding the quantification errors of deuterated (d31) or singly labeled (M+1) standards. Use it for metabolic tracer studies, lipid biosynthesis tracking, and plasma free fatty acid profiling. 99 atom % 13C enrichment guarantees spectral clarity for publication-ready data.

Molecular Formula C16H32O2
Molecular Weight 272.31 g/mol
CAS No. 56599-85-0
Cat. No. B1612602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitic acid-13C16
CAS56599-85-0
Molecular FormulaC16H32O2
Molecular Weight272.31 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1
InChIKeyIPCSVZSSVZVIGE-BZDICNBSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palmitic Acid-13C16 (CAS 56599-85-0): Fully Labeled Stable Isotope Standard for Quantitative Lipidomics


Palmitic acid-13C16 (CAS 56599-85-0) is a stable isotope-labeled analog of the endogenous C16 saturated fatty acid, palmitic acid [1]. In this compound, all 16 carbon atoms of the palmitic acid molecule are uniformly replaced with the stable, non-radioactive isotope carbon-13 (13C), resulting in a molecular weight of 272.31 g/mol and a characteristic mass shift of M+16 relative to the unlabeled compound . It is primarily utilized as an internal standard and tracer in mass spectrometry-based and NMR-based analytical workflows to achieve precise and accurate quantification of palmitic acid in complex biological matrices .

Why Unlabeled or Singly-Labeled Palmitic Acid Cannot Substitute for Palmitic Acid-13C16 in High-Precision MS Quantification


The analytical utility of palmitic acid-13C16 is contingent upon its unique, fully-labeled isotopic composition, which is not interchangeable with unlabeled palmitic acid or its partially labeled counterparts (e.g., palmitic acid-1-13C). Unlabeled palmitic acid lacks the required mass shift to serve as an internal standard for its own quantification via mass spectrometry (MS) without encountering signal overlap [1]. While partially labeled variants like palmitic acid-1-13C (M+1 shift) can function as internal standards, their mass shift is often insufficient to resolve the analyte from its natural isotopic envelope, particularly for high-mass analytes or in complex matrices, leading to quantification inaccuracies [2]. Furthermore, deuterium-labeled palmitic acid (palmitic acid-d31) exhibits a larger mass shift (M+31) but is known to undergo hydrogen-deuterium exchange and can exhibit chromatographic isotope effects that alter its retention time relative to the unlabeled analyte, potentially introducing another source of error . In contrast, 13C-labeled internal standards like palmitic acid-13C16 co-elute with the target analyte and exhibit near-identical ionization efficiency, ensuring robust and reliable correction for matrix effects and instrument variability [2].

Quantitative Differentiation of Palmitic Acid-13C16: A Comparator-Based Evidence Guide for Scientific Selection


Isotopic Purity and Enrichment: ≥99 atom% 13C Enables Minimized Spectral Interference

Palmitic acid-13C16 is supplied with a certified isotopic purity of 99 atom % 13C, as specified by multiple vendors . This high level of enrichment is a critical quality attribute that ensures minimal contribution from the unlabeled (M+0) isotopologue, which can cause spectral interference in MS-based tracing and quantification. In contrast, the deuterated analog, palmitic acid-d31, is commonly offered at a lower isotopic purity of ≥98 atom % D . The higher enrichment of the 13C16 compound translates to a reduced background signal from the unlabeled species, thereby enhancing the lower limit of detection and the accuracy of isotopic enrichment calculations in metabolic flux studies.

Mass Spectrometry Lipidomics Quantitative Analysis

Mass Spectrometric Differentiation: A +16 Da Shift Overcomes Natural Isotopologue Interference

The uniform 13C16 labeling results in a distinctive mass shift of +16 Da relative to unlabeled palmitic acid, placing the internal standard signal in a less congested region of the mass spectrum. This is a significant advantage over singly-labeled alternatives like palmitic acid-1-13C, which yields a mass shift of only +1 Da and can overlap with the M+1 natural isotopic peak of unlabeled palmitic acid (approximately 17.5% abundance for C16) . The +16 Da shift of palmitic acid-13C16 effectively eliminates this overlap, allowing for more accurate quantification, particularly in samples with low palmitic acid abundance or high matrix complexity. A method validation study for intramyocellular diacylglycerols utilized this principle, monitoring the enriched compound at [M+16+NH4]+ to specifically track 13C16:0 incorporation without interference [1].

Mass Spectrometry Lipidomics Internal Standard

Eliminating Deuterium Isotope Effects: 13C16-Labeling Ensures Chromatographic Co-Elution

While deuterium-labeled internal standards like palmitic acid-d31 provide a large mass shift (M+31), the replacement of hydrogen with deuterium can alter the compound's physicochemical properties, leading to a shift in chromatographic retention time relative to the unlabeled analyte. This phenomenon, known as a deuterium isotope effect, can result in differential matrix effects and compromised quantification accuracy if the internal standard and analyte do not co-elute . In contrast, 13C-labeled internal standards, such as palmitic acid-13C16, have been demonstrated to co-elute with their unlabeled counterparts under standard reversed-phase LC conditions, ensuring identical ionization environments and reliable correction for matrix suppression or enhancement . This eliminates the need for complex method adjustments to account for retention time shifts.

Chromatography LC-MS GC-MS

Application-Specific Validation: A High-Throughput Tracing Method for 127 Lipid Species

A 2026 study demonstrated the superior utility of 13C16-palmitate as a tracer for lipid biosynthesis. Using a HILIC/PRM-MS method, the study successfully traced the synthesis of 127 distinct 13C16-labeled lipid species (including glycerolipids, glycerophospholipids, and sphingolipids) in NIH/3T3 fibroblasts following incubation with 0.1 mmol/L of the fully-labeled tracer [1]. The use of the 13C16 isotopologue was critical for overcoming interference from natural isotopes and enabling precise annotation of the 13C label position, a capability not achievable with unlabeled or partially-labeled tracers. This validated methodology highlights the compound's specific role in enabling detailed flux analysis.

Lipid Biosynthesis Metabolic Tracing High-Throughput Screening

In Vivo Metabolic Tracing: Quantifying Palmitate Kinetics with a Primed Continuous Infusion

Palmitic acid-13C16 has been successfully employed in sophisticated in vivo metabolic studies to determine lipid kinetics. A validated protocol for measuring palmitate kinetics in animal models uses a primed continuous infusion of U-[13C16]-palmitate (99% enriched) at a priming dose of 1.0 μmol•kg-1 followed by an infusion rate of 0.1 μmol•kg-1•min-1 . The tracer-to-tracee ratio in plasma free fatty acids was subsequently measured via GC-MS, enabling the calculation of the rate of appearance (Ra) of palmitate, a direct measure of lipolysis rate. This level of quantitative precision is unattainable with partially labeled or unlabeled compounds, demonstrating the product's established role in advanced metabolic research.

In Vivo Metabolism Lipolysis Flux Analysis

Biological Trophic Tracing: Isotopologue Profiling in Soil Ecology

A 2017 study leveraged 13C16:0 palmitic acid (99 atom%) as a tracer to investigate dietary routing and lipid metabolism in soil Collembola [1]. By combining GC-combustion-IRMS and MS-based isotopologue profiling, researchers were able to differentiate between dietary routed fatty acids (which were minimally modified) and those that underwent de novo synthesis. The study quantitatively demonstrated that the 13C label from the precursor was predominantly transferred to the neutral lipid fraction, while the phospholipid fraction showed significant metabolic modification, including a rapid degradation of palmitoleic acid. This application showcases the product's unique capability to provide insights into ecological carbon flow that cannot be obtained with unlabeled or singly-labeled fatty acids.

Ecology Food Web Isotopologue Profiling

Optimal Research Applications for Palmitic Acid-13C16 Based on Verified Evidence


Quantitative Lipidomics and Targeted Metabolomics

Use palmitic acid-13C16 as the optimal internal standard for the absolute quantification of palmitic acid in biological matrices (plasma, tissues, cells) via LC-MS/MS or GC-MS. Its 99 atom % 13C enrichment and +16 Da mass shift ensure co-elution and minimize spectral interference, enabling high-precision measurement of palmitic acid concentrations as demonstrated in validated protocols for intramyocellular diacylglycerols and plasma free fatty acids [1].

In Vivo and In Vitro Metabolic Flux Analysis

Employ U-[13C16]-palmitate as a tracer in cell culture or animal models to investigate lipid biosynthesis and oxidation pathways. The fully-labeled compound allows for precise tracking of 13C incorporation into downstream metabolites, as demonstrated by a high-throughput method that traced 127 distinct lipid species in fibroblasts [2]. Furthermore, validated in vivo protocols use a primed continuous infusion of U-[13C16]-palmitate to calculate whole-body palmitate turnover rates and lipolysis .

Food Web and Ecological Trophic Studies

Utilize 13C16:0 palmitic acid (99 atom%) as a dietary tracer in ecological studies to investigate carbon flow and fatty acid routing in soil and aquatic food webs. As shown in a study on soil Collembola, the compound enables isotopologue profiling to differentiate between direct dietary incorporation and de novo synthesis of fatty acids, providing a powerful tool for ecological and nutritional research [3].

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